molecular formula C28H27Cl2N3O B8274480 1(2H)-Phthalazinone, 4-((3,4-dichlorophenyl)methyl)-2-(hexahydro-1-(phenylmethyl)-1H-azepin-4-yl)- CAS No. 110406-77-4

1(2H)-Phthalazinone, 4-((3,4-dichlorophenyl)methyl)-2-(hexahydro-1-(phenylmethyl)-1H-azepin-4-yl)-

Cat. No. B8274480
Key on ui cas rn: 110406-77-4
M. Wt: 492.4 g/mol
InChI Key: ZJUOVQODRAFHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04841047

Procedure details

A solution of 3.28 grams (8.15 mmoles) of 4-(3,4-dichlorobenzyl)-2-(hexahydro-1H-azepin-4-yl)-1-(2H)-phthalazinone, 3.4 ml (29.5 mmol) of benzyl chloride and 9 ml (64.6 mmol) of triethylamine in 20 ml of dioxane were heated for 12 hours at 200° C.
Name
4-(3,4-dichlorobenzyl)-2-(hexahydro-1H-azepin-4-yl)-1-(2H)-phthalazinone
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:24]=[CH:25][C:26]=1[Cl:27])[CH2:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9](=[O:16])[N:8]([CH:17]2[CH2:23][CH2:22][CH2:21][NH:20][CH2:19][CH2:18]2)[N:7]=1.[CH2:28](Cl)[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1.C(N(CC)CC)C>O1CCOCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:24]=[CH:25][C:26]=1[Cl:27])[CH2:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9](=[O:16])[N:8]([CH:17]2[CH2:23][CH2:22][CH2:21][N:20]([CH2:28][C:29]3[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=3)[CH2:19][CH2:18]2)[N:7]=1

Inputs

Step One
Name
4-(3,4-dichlorobenzyl)-2-(hexahydro-1H-azepin-4-yl)-1-(2H)-phthalazinone
Quantity
3.28 g
Type
reactant
Smiles
ClC=1C=C(CC2=NN(C(C3=CC=CC=C23)=O)C2CCNCCC2)C=CC1Cl
Name
Quantity
3.4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(CC2=NN(C(C3=CC=CC=C23)=O)C2CCN(CCC2)CC2=CC=CC=C2)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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